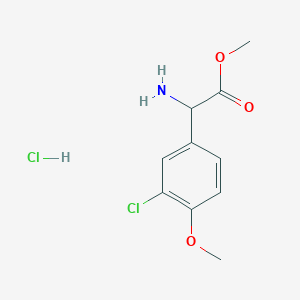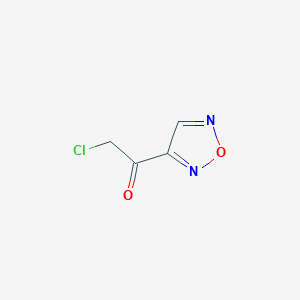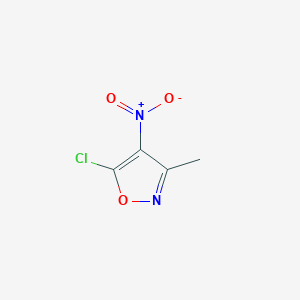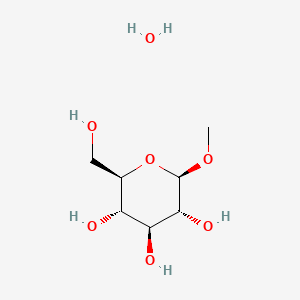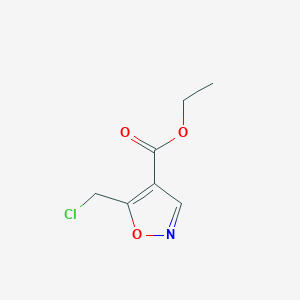
(3-Chloro-5-fluoropyridin-2-yl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chloro-5-fluoropyridin-2-yl)methanamine hydrochloride, also known as CFPM, is a halogenated pyridine derivative that is widely used in scientific research. It has a range of applications in laboratory experiments, from being used as a reagent in organic synthesis to being used to study the effects of drugs on biochemical and physiological processes. In We will also discuss the potential future directions for this compound.
Aplicaciones Científicas De Investigación
Biased Agonists in Antidepressant Research
A novel series of 1-(1-benzoylpiperidin-4-yl)methanamine derivatives were designed as "biased agonists" for serotonin 5-HT1A receptors, focusing on ERK1/2 phosphorylation-preferring aryloxyethyl derivatives. The compounds, including a derivative of (3-Chloro-5-fluoropyridin-2-yl)methanamine hydrochloride, showed high receptor affinity, selectivity, and promising antidepressant-like activity. This research signifies the potential of such compounds as antidepressant drug candidates, emphasizing their pharmacokinetic profile and signal transduction pathways (Sniecikowska et al., 2019).
Catalytic Potential in Chemical Reactions
Nickel(II) complexes derived from fluorinated tripodal ligands, including (3-Chloro-5-fluoropyridin-2-yl)methanamine hydrochloride derivatives, have been synthesized and characterized. These complexes showed significant catalytic efficiency in the oxidation of cyclohexane, exhibiting high turnover numbers and selectivity ratios. The study broadens the understanding of structural effects on reactivity, showcasing the application of these complexes in catalytic processes, particularly alkane hydroxylation and O-arylation of phenol (Kerbib et al., 2020).
Antimicrobial Potential
The antimicrobial activity of synthesized derivatives of (3-Chloro-5-fluoropyridin-2-yl)methanamine hydrochloride has been evaluated, showing acceptable results against certain bacteria and fungi. This study contributes to the field of medicinal chemistry by exploring the potential antimicrobial properties of these compounds (Rao et al., 2013).
Intermediate in Synthesis of Halogen-rich Pyridines
Halopyridine isomers, including derivatives of (3-Chloro-5-fluoropyridin-2-yl)methanamine hydrochloride, serve as valuable building blocks in medicinal chemistry. The synthesis of unique halopyridines through halogen dance reactions opens pathways for generating a variety of pentasubstituted pyridines with functionalities desired for further chemical manipulations, highlighting the role of these compounds in complex synthesis processes (Wu et al., 2022).
Propiedades
IUPAC Name |
(3-chloro-5-fluoropyridin-2-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2.ClH/c7-5-1-4(8)3-10-6(5)2-9;/h1,3H,2,9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRQVXYDZHFMMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CN)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

